Pruvanserin hydrochloride
Overview
Description
EMD 281014 hydrochloride: is a selective antagonist of the serotonin 5-HT2A receptor. It is known for its high affinity for human 5-HT2A receptors over 5-HT2C receptors, making it a valuable tool in neuropharmacological research . The compound is often used in studies related to neuropsychiatric conditions and has shown potential in reducing dyskinesia and psychosis in animal models .
Mechanism of Action
Target of Action
Pruvanserin hydrochloride is a selective antagonist of the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is expressed throughout the central nervous system .
Mode of Action
As a 5-HT2A receptor antagonist , this compound works by binding to 5-HT2A receptors and blocking their activation by serotonin . This inhibits the downstream effects of 5-HT2A receptor activation .
Biochemical Pathways
The 5-ht2a receptor is known to play a key role in many different biological functions and pathways, including the regulation of mood, anxiety, sleep, and cognition .
Result of Action
This compound has been used in trials studying the treatment of sleep initiation and maintenance disorders . In addition to its sleep-improving properties, pruvanserin has also been shown to have antidepressant, anxiolytic, and working memory-enhancing effects in animal studies .
Biochemical Analysis
Biochemical Properties
Pruvanserin hydrochloride interacts with the 5-HT2A receptor, a subtype of the serotonin receptor . It acts as an antagonist, meaning it binds to the receptor and blocks its activation . This interaction with the 5-HT2A receptor is believed to be responsible for its potential therapeutic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT2A receptor, thereby preventing the receptor’s activation This can lead to changes in gene expression and cellular responses
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EMD 281014 hydrochloride involves multiple steps, starting with the preparation of the indole core structure. The key steps include:
Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the piperazine moiety: The indole core is then functionalized with a piperazine group through a nucleophilic substitution reaction.
Addition of the fluorophenyl group:
Industrial Production Methods: Industrial production of EMD 281014 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: EMD 281014 hydrochloride can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed:
N-oxide derivatives: from oxidation.
Alcohol derivatives: from reduction.
Halogenated derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: EMD 281014 hydrochloride is used as a reference compound in the development of new serotonin receptor antagonists. Its high selectivity makes it a valuable tool for studying the structure-activity relationships of similar compounds .
Biology: In biological research, EMD 281014 hydrochloride is used to investigate the role of serotonin 5-HT2A receptors in various physiological processes, including mood regulation, cognition, and perception .
Medicine: The compound has shown promise in preclinical studies for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson’s disease. It is particularly noted for its ability to reduce dyskinesia and psychosis in animal models .
Industry: In the pharmaceutical industry, EMD 281014 hydrochloride is used in the development of new therapeutic agents targeting serotonin receptors. Its high selectivity and potency make it a valuable lead compound for drug discovery .
Comparison with Similar Compounds
Pruvanserin hydrochloride: Another selective 5-HT2A receptor antagonist with similar binding affinity and pharmacological profile.
Uniqueness: EMD 281014 hydrochloride stands out due to its high selectivity and potency for 5-HT2A receptors, as well as its minimal off-target activity. This makes it a valuable tool for both basic research and drug development .
Properties
IUPAC Name |
7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O.ClH/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20;/h1-7,15,25H,8-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGNZRVLPYZLTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196134 | |
Record name | Pruvanserin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443144-27-2 | |
Record name | Pruvanserin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443144272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pruvanserin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRUVANSERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWA682DH9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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